molecular formula C9H12BrNO B13068675 4-Bromo-2-propoxyaniline

4-Bromo-2-propoxyaniline

Cat. No.: B13068675
M. Wt: 230.10 g/mol
InChI Key: OYCJHZPRFBBLKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4-position and a propoxy group at the 2-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxyaniline typically involves the bromination of 2-propoxyaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-propoxyaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the design and fabrication of advanced materials with specific properties.

    Biological Studies: The compound can be used to study the interactions and effects of brominated anilines in biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Lacks the propoxy group, making it less versatile in certain reactions.

    2-Propoxyaniline: Lacks the bromine atom, affecting its reactivity and applications.

    4-Chloro-2-propoxyaniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

4-Bromo-2-propoxyaniline is unique due to the presence of both the bromine atom and the propoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-bromo-2-propoxyaniline

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3

InChI Key

OYCJHZPRFBBLKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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